(2-Bromophenoxy)triisopropylsilane
Description
Classification and Structural Features within Organosilicon Chemistry
(2-Bromophenoxy)triisopropylsilane belongs to the class of organosilicon compounds, which are defined by the presence of carbon-silicon bonds. wikipedia.org More specifically, it is categorized as an aryl silyl (B83357) ether. The molecule's structure is composed of two key components: a 2-bromophenoxy group and a triisopropylsilyl (TIPS) group. The silicon atom is bonded to the oxygen of the 2-bromophenol (B46759), and also to three bulky isopropyl groups. bldpharm.comchemicalbook.com This arrangement results in a colorless liquid at room temperature. chemicalbook.comnih.gov
The carbon-silicon bonds within organosilicon compounds are generally stable. wikipedia.org The defining feature of this compound is the Si-O-Ar linkage. The triisopropylsilyl moiety is known for its significant steric hindrance, which influences the compound's reactivity and stability. uwindsor.ca
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 378787-34-9 | bldpharm.comchemicalbook.comchemdad.com |
| Molecular Formula | C15H25BrOSi | bldpharm.comchemicalbook.comchemdad.com |
| Molecular Weight | 329.35 g/mol | bldpharm.comchemicalbook.comchemdad.com |
| Physical Form | Liquid | chemicalbook.com |
| Density | 1.162 g/mL at 25 °C | chemicalbook.comchemdad.com |
| Boiling Point | 320-328 °C | chemicalbook.comchemdad.com |
Strategic Importance of Aryl Halides as Synthetic Handles
Aryl halides are organic compounds where a halogen atom is directly attached to an aromatic ring. fiveable.mewikipedia.org They are of paramount importance in organic synthesis, serving as versatile intermediates for creating more complex molecules for pharmaceuticals, agrochemicals, and advanced materials. fiveable.menumberanalytics.comlibretexts.org The presence of the halogen atom, in this case, bromine, on the aromatic ring of this compound makes it a valuable "synthetic handle."
This bromine atom significantly influences the reactivity of the aromatic ring, making it amenable to a variety of transformations. numberanalytics.com Aryl halides are key substrates in numerous metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. fiveable.menumberanalytics.com Palladium catalysts are often crucial in these reactions, as they facilitate the activation of the carbon-halogen bond, lowering the energy barrier for the coupling process. fiveable.me
Furthermore, under specific conditions, aryl halides can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is substituted with electron-withdrawing groups. wikipedia.orglibretexts.org The ability to transform the carbon-bromine bond allows chemists to introduce a wide array of functional groups, making compounds like this compound highly valuable precursors in multi-step synthetic sequences. fiveable.me
Role of Silyl Ethers as Protecting Groups for Phenolic Functionalities
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary modification is achieved using a "protecting group." Silyl ethers are a widely used class of protecting groups for hydroxyl (-OH) groups, including those in phenols. harvard.edusynarchive.com
The triisopropylsilyl (TIPS) group in this compound serves as a robust protecting group for the phenolic oxygen. uwindsor.ca The key attributes of the TIPS group are:
Steric Bulk : The three isopropyl groups attached to the silicon atom create significant steric hindrance, which shields the oxygen atom. uwindsor.ca This bulk makes the TIPS ether more stable towards various reaction conditions, such as acidic and basic environments, compared to less hindered silyl ethers like trimethylsilyl (B98337) (TMS). uwindsor.caharvard.edu
Ease of Formation : Silyl ethers are typically formed by reacting the alcohol or phenol (B47542) with a silyl halide (e.g., TIPS-Cl) in the presence of a base like imidazole. harvard.edu
Selective Cleavage (Deprotection) : Despite its stability, the TIPS group can be removed selectively under specific conditions. The high affinity of silicon for fluoride (B91410) is exploited in this process; reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to cleave the Si-O bond, regenerating the phenol. harvard.eduorganic-chemistry.org
The use of the TIPS group allows chemists to perform reactions at the aryl bromide position of this compound without affecting the sensitive phenolic hydroxyl group. Once the desired transformation is complete, the phenol can be unmasked for subsequent reactions. organic-chemistry.org
Overview of the Research Landscape Surrounding this compound Derivatives
The research utility of this compound stems directly from its bifunctional nature, possessing both a reactive site (the C-Br bond) and a protected functional group (the TIPS-protected phenol). This structure makes it an ideal substrate for sequential and orthogonal synthetic strategies. While specific, extensive studies focusing solely on the derivatives of this exact compound are not widely documented in mainstream literature, its application is evident as a building block in broader synthetic campaigns.
The strategic value lies in the ability to manipulate one part of the molecule while the other remains inert. For instance, a researcher can leverage the aryl bromide for palladium-catalyzed cross-coupling reactions to construct complex biaryl systems or introduce new carbon-based substituents. thermofisher.com Throughout these transformations, the phenolic hydroxyl group remains safely protected as a bulky TIPS ether.
Following the modification at the bromide position, the synthetic strategy can then pivot to the silyloxy group. The TIPS group can be selectively removed using a fluoride source, unveiling the phenol. harvard.edugelest.com This newly exposed hydroxyl group can then participate in a host of other reactions, such as etherification, esterification, or serve as a directing group for further aromatic substitution. This controlled, stepwise functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient construction of highly functionalized aromatic compounds from a single, versatile precursor. Related compounds, such as (bromoethynyl)triisopropylsilane, are used as reagents in palladium-catalyzed alkynylation reactions, highlighting the broad utility of the triisopropylsilyl moiety in complex synthesis. chemicalbook.comdakenchem.com
Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenoxy)-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-10-8-7-9-14(15)16/h7-13H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKVJKKIFDUDIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
378787-34-9 | |
| Record name | 378787-34-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity Profiles and Transformations of 2 Bromophenoxy Triisopropylsilane
Transformations Involving the Aryl Bromide Moiety
The carbon-bromine bond in (2-Bromophenoxy)triisopropylsilane is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are typically catalyzed by transition metals, most notably palladium and nickel.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the precise and efficient formation of new chemical bonds. The aryl bromide in this compound is an excellent substrate for these reactions.
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of this compound, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids or their esters to generate biaryl or vinyl-substituted phenoxy ethers, respectively. The reaction is typically catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the organoboron reagent.
The general catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled.
General Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides:
| Component | Example |
| Aryl Bromide | This compound |
| Organoboron Reagent | Phenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |
| Ligand | PPh₃, dppf, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu |
| Solvent | Toluene, Dioxane, THF, DMF/Water |
| Temperature | Room Temperature to 120 °C |
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to aryl alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. The reaction can be performed under mild conditions and tolerates a wide range of functional groups.
For this compound, a Sonogashira coupling would introduce an alkynyl substituent at the 2-position of the phenoxy ring. The catalytic cycle is thought to involve the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) intermediate.
General Reaction Conditions for Sonogashira Coupling of Aryl Bromides:
| Component | Example |
| Aryl Bromide | This compound |
| Terminal Alkyne | Phenylacetylene |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, piperidine |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 100 °C |
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a palladium or nickel complex. This reaction is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can lead to milder reaction conditions.
In the case of this compound, a Negishi coupling with an alkylzinc or arylzinc reagent would yield the corresponding 2-alkyl or 2-aryl derivative. The choice of the palladium catalyst and ligand is critical to ensure efficient coupling and suppress side reactions.
General Reaction Conditions for Negishi Coupling of Aryl Bromides:
| Component | Example |
| Aryl Bromide | This compound |
| Organozinc Reagent | Phenylzinc chloride, Alkylzinc bromide |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Ligand | PPh₃, dppf, phosphine-based ligands |
| Solvent | THF, Dioxane, DMF |
| Temperature | Room Temperature to 80 °C |
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines from aryl halides. This reaction has broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines with aryl bromides. The reaction is catalyzed by palladium complexes with bulky, electron-rich phosphine (B1218219) ligands. A strong base is typically required to deprotonate the amine.
For this compound, this reaction would provide access to a range of N-substituted 2-aminophenoxy ethers. The choice of ligand is crucial and often dictates the success and efficiency of the coupling with different classes of amines.
General Reaction Conditions for Buchwald-Hartwig Amination of Aryl Bromides:
| Component | Example |
| Aryl Bromide | This compound |
| Amine | Aniline, Morpholine, n-Butylamine |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | BINAP, XPhos, RuPhos, BrettPhos |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | Room Temperature to 110 °C |
Nickel catalysts offer a cost-effective and often highly reactive alternative to palladium for cross-coupling reactions. Nickel complexes can catalyze the coupling of aryl bromides with a variety of nucleophiles, including Grignard reagents (Kumada coupling), organozinc reagents (Negishi coupling), and other organometallic species. Nickel catalysis can sometimes provide complementary reactivity to palladium, particularly for challenging substrates or for promoting different reaction pathways. For instance, nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful tool for forming C-C bonds.
A nickel-catalyzed Kumada coupling of this compound with a Grignard reagent would be an effective method for forming a new carbon-carbon bond at the 2-position of the aromatic ring.
General Reaction Conditions for Nickel-Catalyzed Kumada Coupling of Aryl Bromides:
| Component | Example |
| Aryl Bromide | This compound |
| Grignard Reagent | Phenylmagnesium bromide, Alkylmagnesium bromide |
| Nickel Catalyst | NiCl₂(dppp), NiCl₂(dppe) |
| Solvent | THF, Diethyl ether |
| Temperature | 0 °C to Room Temperature |
Organometallic Reagent Formation via Metal-Halogen Exchange
The carbon-bromine bond in this compound is the primary site for generating highly reactive and synthetically useful organometallic intermediates. This is typically achieved through metal-halogen exchange, a process where the more electropositive metal swaps with the bromine atom.
Metal-halogen exchange using alkyllithium reagents is a common and effective method for converting aryl bromides into their corresponding aryllithium species. This transformation is typically rapid and carried out at low temperatures to prevent side reactions. For this compound, treatment with a strong alkyllithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, facilitates the exchange.
The reaction proceeds via a four-centered transition state, leading to the formation of 2-(triisopropylsilyloxy)phenyllithium and the corresponding alkyl bromide. The choice of alkyllithium reagent can be crucial; t-BuLi is more reactive than n-BuLi and can often effect the exchange at lower temperatures (e.g., -78 °C), which is advantageous for substrates with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org
Reaction Scheme: Lithiation of this compound
Directed ortho-Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high regiocontrol. wikipedia.orgbaranlab.org
In the case of this compound, both the bromo group and the ortho-disposed triisopropylsiloxy group have the potential to direct the metalation. The directing ability of various functional groups in DoM reactions has been extensively studied and is generally ranked based on their ability to coordinate the organolithium reagent and to acidify the ortho protons. Halogens, such as bromine, and alkoxy groups are both recognized as effective DMGs. baranlab.orgorganic-chemistry.org
The regiochemical outcome of the DoM of this compound will depend on the relative directing power of the bromo and the triisopropylsiloxy groups. Generally, the order of directing ability is influenced by factors such as the coordinating ability of the heteroatom and the inductive effects of the group. In many cases, the stronger directing group will preferentially control the position of lithiation. harvard.edu For di-substituted arenes, the site of metalation is often directed to the position flanked by both groups if they are in a 1,3-relationship, or ortho to the stronger directing group if they are in a 1,2- or 1,4-relationship. baranlab.org Given the 1,2-disposition of the bromo and triisopropylsiloxy groups in the target molecule, a competition between the two groups for directing the lithiation would be expected. The bulky triisopropylsilyl group might also exert a steric influence on the approach of the organolithium base and the subsequent electrophile.
Reactions Involving the Triisopropylsilyl Ether Functional Group
The triisopropylsilyl (TIPS) ether in this compound serves as a protecting group for the phenolic hydroxyl group. The stability and selective removal of this group are crucial aspects of its synthetic utility.
Selective Deprotection Methodologies
Silyl (B83357) ethers can be hydrolyzed under acidic conditions to yield the corresponding alcohol and a silyl alcohol, which typically undergoes further reaction. The rate of acid-catalyzed hydrolysis is sensitive to the steric bulk of the silyl group. gelest.com While general procedures for the acid-catalyzed deprotection of silyl ethers are well-established, the specific conditions for this compound would need to be optimized to ensure efficient cleavage without affecting the bromo substituent or promoting undesired side reactions. Common reagents for this transformation include aqueous solutions of strong acids like HCl or H₂SO₄, or milder acids such as acetic acid. ontosight.aisynarchive.com
Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride-based reagents particularly effective for the cleavage of silyl ethers. gelest.comthieme-connect.de Tetrabutylammonium fluoride (TBAF) is the most commonly used reagent for this purpose, typically in a solvent like tetrahydrofuran (THF). synarchive.com The reaction is generally fast and can be performed under mild, neutral to slightly basic conditions, which is advantageous when acid- or base-sensitive functional groups are present in the molecule. The bulky triisopropylsilyl group is generally more stable than smaller silyl groups like trimethylsilyl (B98337) (TMS), but it is readily cleaved by fluoride reagents. redalyc.org
| Reagent | Conditions | Selectivity |
| Aqueous Acid (e.g., HCl, Acetic Acid) | Varies (mild to strong acid) | Less hindered silyl groups deprotect faster. |
| Tetrabutylammonium Fluoride (TBAF) | THF, room temperature | Highly effective for most silyl ethers. |
Orthogonal Deprotection Strategies in Multistep Synthesis
In the context of a complex, multistep synthesis, the ability to selectively remove one protecting group in the presence of others is known as orthogonal deprotection. thieme-connect.de The TIPS group is a valuable component of such strategies due to its distinct cleavage conditions compared to other common protecting groups. For instance, a TIPS ether can be selectively removed with fluoride ions while other groups, such as benzyl (B1604629) ethers (removed by hydrogenolysis) or certain esters (removed by base-catalyzed hydrolysis), remain intact. harvard.edu This orthogonality allows for the sequential unmasking of different functional groups within a molecule, enabling complex synthetic transformations. The stability of the TIPS group to a range of reaction conditions, including those used for the manipulation of the bromo substituent (e.g., cross-coupling reactions), makes it a useful protecting group in the synthesis of complex substituted phenols.
Intramolecular Silyl Migration and Rearrangements
Under certain conditions, silyl groups can undergo intramolecular migration between different functional groups within a molecule. For aryl silyl ethers, rearrangements can occur, though they are less common than in other systems. For example, some rearrangements of epoxy silyl ethers promoted by Lewis acids have been reported. lookchem.comacs.org Additionally, ring rearrangement reactions of certain brominated lactol silyl ethers have been observed. researchgate.net While specific examples of intramolecular silyl migration for this compound are not prevalent in the literature, the potential for such rearrangements should be considered, particularly in the presence of reagents that can activate the silyl ether or the aromatic ring.
Role as a Temporary Activating or Directing Group in Chemical Synthesis Remains Unsubstantiated
Extensive investigation into the chemical literature and reaction databases provides no significant evidence to support the role of this compound as a temporary activating or directing group in synthetic organic chemistry. The primary function of the triisopropylsilyl (TIPS) group in this molecule is the protection of the phenolic hydroxyl group. This bulky silyl ether linkage is generally stable under a variety of reaction conditions, yet can be cleaved when desired, fulfilling its role as a protecting group.
The presence of the bromine atom on the aromatic ring is the key determinant of the molecule's reactivity in transformations such as metal-halogen exchange or transition-metal-catalyzed cross-coupling reactions. In the context of directed ortho-metalation (DoM), the oxygen of the silyloxy group could theoretically act as a directing group. However, the directing ability of such an ether is generally weak and often superseded by other more potent directing groups.
Furthermore, while bromine itself can act as an ortho-directing group for metalation under specific conditions with certain lithium amide bases, this is a property of the bromo-substituent, not a function of the entire this compound molecule acting as a temporary activating or directing entity in the manner of more established directing groups like amides or carbamates.
There is a related class of reactions known as anionic sila-Fries rearrangements, which involve the migration of a silyl group from an oxygen atom to an adjacent carbon atom on an aromatic ring following an ortho-lithiation event. While this represents a transformation of an aryl silyl ether, it does not constitute the use of the parent molecule as a temporary group to direct a reaction with an external electrophile at a specific site, which is the typical definition of a directing group in this context.
Applications of 2 Bromophenoxy Triisopropylsilane As a Synthetic Building Block and Synthon
Construction of Complex Aromatic Scaffolds
The presence of both a bromine atom and a protected phenol (B47542) in (2-Bromophenoxy)triisopropylsilane makes it an ideal precursor for the construction of complex aromatic scaffolds, particularly those containing fused ring systems. The bromine atom serves as a handle for various cross-coupling reactions, while the TIPS-protected hydroxyl group can be unmasked at a later stage for further functionalization or to participate in cyclization reactions.
A significant application of analogous 2-bromophenyl acetates, which serve as close surrogates for the reactivity of this compound, is in the synthesis of dibenzofurans and benzofuropyridines. These core structures are present in numerous natural products and functional materials. A one-pot, four-step sequence involving directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular SNAr reaction has been developed for this purpose. In this methodology, a fluoroarene or fluoropyridine is first converted into an organozinc reagent, which then undergoes a palladium-catalyzed Negishi cross-coupling with a 2-bromophenyl acetate (B1210297). The subsequent in situ deprotection of the acetate group by a base, such as potassium tert-butoxide, liberates the phenoxide, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to furnish the dibenzofuran (B1670420) or benzofuropyridine scaffold. The bulky triisopropylsilyl group in this compound would offer a similar, if not more robust, protecting group strategy in such a sequence, potentially allowing for milder deprotection conditions.
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield |
| 2-Fluoropyridine | 2-Bromophenyl acetate | 1. s-BuLi, TMEDA, THF, -78 °C; 2. ZnCl₂; 3. Pd(OAc)₂, SPhos, 70 °C; 4. KOtBu | Benzofuro[2,3-b]pyridine | High |
| 1,2-Difluorobenzene | 2-Bromophenyl acetate | 1. s-BuLi, TMEDA, THF, -78 °C; 2. ZnCl₂; 3. Pd(OAc)₂, SPhos, 70 °C; 4. KOtBu | 1-Fluorodibenzofuran | Moderate |
This table illustrates the synthesis of dibenzofuran and benzofuropyridine scaffolds using a 2-bromophenyl acetate as a surrogate for this compound in a Negishi cross-coupling/SNAr cascade.
Intermediates in the Synthesis of Biologically Active Molecules
The strategic placement of reactive functional groups in this compound makes it a potentially valuable intermediate in the synthesis of biologically active molecules. The ability to perform selective transformations at the bromine and silyl (B83357) ether moieties allows for the stepwise construction of complex molecular frameworks found in pharmaceuticals and agrochemicals.
Precursors to Pharmaceutical Lead Compounds
While direct examples of the use of this compound in the synthesis of specific pharmaceutical lead compounds are not extensively documented in publicly available literature, the utility of silyl-protected bromophenols as precursors is well-established in medicinal chemistry. These building blocks are instrumental in the synthesis of complex natural products and other biologically active molecules. acs.org The triisopropylsilyl (TIPS) group, in particular, is a robust protecting group that is stable to a wide range of reaction conditions, yet can be selectively removed when needed. researchgate.net
The synthesis of axially chiral tetra-ortho-substituted biaryls, a motif present in numerous biologically important natural products and pharmaceutical molecules, often employs sterically hindered coupling partners. redalyc.org A silyl-protected bromophenol like this compound could serve as an ideal coupling partner in, for example, a Suzuki-Miyaura or Negishi cross-coupling reaction to construct such sterically congested biaryl linkages. redalyc.orgjocpr.com Following the key C-C bond formation, the TIPS group can be chemoselectively cleaved to reveal the phenol, which can then be further functionalized or may be a key pharmacophoric feature of the target molecule.
| General Reaction | Reactant 1 (Exemplar) | Reactant 2 (Exemplar) | Potential Product Class |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Substituted biarylphenols |
| Negishi Coupling | This compound | Organozinc reagent | Alkylated or arylated phenols |
| Buchwald-Hartwig Amination | This compound | Amine | N-Arylphenols |
This table illustrates potential cross-coupling reactions where this compound could serve as a key building block for pharmaceutical precursors.
Building Blocks for Agrochemicals
The development of novel agrochemicals often relies on the efficient synthesis of complex heterocyclic and aromatic structures. researchgate.net Although specific applications of this compound in this sector are not prominently reported, the chemical motifs it enables are relevant to agrochemical design. For instance, the dibenzofuran core, which can be synthesized using precursors analogous to this compound, is found in some compounds with herbicidal or fungicidal activity.
The versatility of silyl ethers in promoting challenging chemical transformations, such as C-O bond formation in amino etherification of alkenes, highlights their potential in constructing novel agrochemical scaffolds. acs.org The ability to introduce both an amino and an ether functionality in one step, facilitated by a silyl ether, could streamline the synthesis of complex molecules with potential pesticidal or plant growth regulatory properties. The use of this compound in such multi-component reactions could allow for the introduction of a substituted phenoxy group, a common moiety in many commercial agrochemicals.
Precursors for Advanced Organic Materials
The unique electronic and structural features of this compound make it an attractive precursor for the synthesis of advanced organic materials with tailored properties for electronic and optoelectronic applications.
Conjugated Polymer Monomers
Conjugated polymers are a class of materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This property makes them suitable for a variety of electronic applications. The synthesis of these polymers often involves the polymerization of functionalized monomers.
This compound can be envisioned as a precursor to monomers for the synthesis of poly(p-phenylene vinylene) (PPV) and other conjugated polymers. For example, a Negishi or Stille coupling could be used to introduce a vinyl group at the bromine position, generating a styrenic monomer with a TIPS-protected phenol. The silyl ether serves to enhance solubility and processability of the resulting polymer, and can be removed post-polymerization to fine-tune the material's electronic properties. The use of silyl ether-based monomers is a known strategy in the synthesis of degradable and sustainable polymers.
| Monomer Synthesis Step | Reactant | Reagent | Product |
| Stille Coupling | This compound | Vinyltributyltin | 2-(Triisopropylsilyloxy)styrene |
| Negishi Coupling | This compound | Vinylzinc chloride | 2-(Triisopropylsilyloxy)styrene |
This table outlines potential synthetic routes to a styrenic monomer from this compound for use in conjugated polymer synthesis.
Optoelectronic Materials
Organic light-emitting diodes (OLEDs) and other optoelectronic devices often utilize materials with specific energy levels and charge-transport properties. The dibenzofuran moiety, which can be readily synthesized from precursors like this compound, is a common building block in host materials for phosphorescent OLEDs. rsc.org The rigid, planar structure and high triplet energy of dibenzofurans make them well-suited for this application.
The synthesis of dibenzofuran-based materials for optoelectronics often involves palladium-catalyzed cross-coupling reactions. rsc.org For instance, a derivative of this compound could be coupled with another aromatic unit to create a larger, conjugated system. The TIPS group can be retained to improve the solubility and film-forming properties of the final material, or it can be removed to allow for further functionalization or to modulate the electronic properties of the molecule. The ability to precisely engineer the structure of these materials at the molecular level is crucial for optimizing device performance.
No Direct Role Found for this compound in the C(sp²)-H Functionalization of Allenes
Despite a thorough review of scientific literature, no direct applications of this compound as a synthetic building block or synthon in the development of novel C(sp²)-H functionalization reactions of allenes have been identified.
Extensive searches for the involvement of this compound in this specific area of organic synthesis did not yield any published research detailing its use as a precursor, catalyst, or reagent for the direct functionalization of the carbon-hydrogen bonds on the sp²-hybridized carbons of allene (B1206475) moieties.
The field of C-H functionalization is a prominent area of research in organic chemistry, with numerous methodologies being developed to create more efficient and selective synthetic pathways. The functionalization of allenes, in particular, offers a powerful tool for the construction of complex molecular architectures. Research in this domain has explored a variety of catalytic systems, including those based on rhodium, copper, and iron, to achieve diverse transformations such as cycloadditions, cyanations, and radical additions. However, in the context of these advancements, this compound does not appear as a documented participant.
While the silyl ether and aryl bromide functionalities present in this compound suggest its potential as a versatile building block in other areas of organic synthesis, its specific contribution to the methodological advancements in the C(sp²)-H functionalization of allenes remains un-documented in the available scientific literature. Further research would be necessary to explore any potential, yet currently unknown, applications of this compound in the aforementioned reactions.
Analytical and Spectroscopic Characterization Within a Research Context
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ²⁹Si)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the triisopropylsilyl group. The aromatic region will display a complex multiplet pattern characteristic of a 1,2-disubstituted benzene (B151609) ring. The triisopropyl group will present as a septet for the Si-CH proton and a doublet for the methyl protons, integrating to 3 and 18 protons, respectively. Based on data from the deuterated 4-bromo analogue, the chemical shifts can be approximated as follows doi.org:
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (4H) | ~ 6.8 - 7.6 | Multiplet | |
| Si-CH (3H) | ~ 1.2 - 1.4 | Septet | ~ 7.2 |
| Si-C-CH₃ (18H) | ~ 1.1 | Doublet | ~ 7.2 |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. The spectrum for (2-Bromophenoxy)triisopropylsilane would be expected to show six distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by its electronegativity and the carbon attached to the oxygen of the silyl (B83357) ether showing a characteristic downfield shift. The triisopropylsilyl group will exhibit two signals. The expected chemical shifts, inferred from the deuterated 4-bromo analogue and other related silane (B1218182) compounds, are as follows doi.orgrsc.org:
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Aromatic C-O | ~ 155 |
| Aromatic C-Br | ~ 114 |
| Aromatic CH | ~ 120 - 133 |
| Si-CH | ~ 13 |
| Si-C-CH₃ | ~ 18 |
²⁹Si NMR Spectroscopy: The ²⁹Si NMR spectrum is particularly informative for confirming the silicon environment. For silyl ethers of phenols, the ²⁹Si chemical shift is sensitive to the electronic nature of the aromatic ring. For this compound, a single resonance is expected in the typical region for aryloxysilanes. Based on data for similar compounds, the chemical shift is anticipated to be in the range of δ -5 to -15 ppm rsc.org.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₁₅H₂₅BrOSi. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
The expected exact mass for the molecular ion [M]⁺ can be calculated and would be compared to the experimentally determined value. For the deuterated analogue, (4-bromophenoxy)triisopropylsilane-d₄, the calculated mass for [M]⁺ is 332.11091 and the found value is 332.10991 doi.org. This provides strong confidence in the expected HRMS data for the non-deuterated compound.
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [C₁₅H₂₁D₄BrOSi]⁺ | 332.11091 | 332.10991 | C₁₅H₂₁D₄BrOSi |
(Data for the deuterated analogue) doi.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be characterized by the absence of a broad O-H stretching band (which would be present in the precursor, 2-bromophenol) and the presence of strong absorptions corresponding to the C-O, Si-O, and aromatic C-H bonds.
Key expected absorption bands include:
Aromatic C-H stretching: ~3050-3100 cm⁻¹
Aliphatic C-H stretching (isopropyl groups): ~2865-2945 cm⁻¹ oup.com
Aromatic C=C stretching: ~1450-1600 cm⁻¹
Si-O-C stretching: A strong and characteristic band around 1250-1270 cm⁻¹
C-Br stretching: ~500-650 cm⁻¹
X-ray Crystallography for Solid-State Structure Elucidation (if applicable to specific derivatives)
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice doi.org. While this compound is a liquid or low-melting solid at room temperature, suitable crystalline derivatives could be prepared for X-ray diffraction analysis.
The aim of such an analysis would be to obtain a detailed three-dimensional molecular structure from a crystal doi.org. This would involve crystallizing a derivative and exposing the crystals to an X-ray beam. The resulting diffraction patterns would then be processed to yield a map of the electron density, from which the complete molecular structure can be determined doi.org. To date, no public reports of the X-ray crystal structure of this compound or its closely related derivatives are available. However, the technique remains a powerful tool for unambiguous structural confirmation should a suitable crystalline sample be obtained rsc.orgfigshare.com.
Future Perspectives and Emerging Research Directions
Sustainable and Green Chemistry Approaches for Synthesis and Transformations
The development of sustainable and green chemistry approaches for the synthesis and transformation of (2-Bromophenoxy)triisopropylsilane is a key area of contemporary research. Traditional methods often involve harsh reagents and generate significant waste. Modern approaches aim to mitigate these issues by employing more environmentally benign methodologies. For instance, the use of visible-light-induced photoredox catalysis presents a milder and more efficient alternative for bromination reactions. This method can generate bromine in situ from the oxidation of bromide ions, avoiding the use of toxic molecular bromine. nih.gov Research into recyclable coupling agents and minimizing waste streams are also critical aspects of making the synthesis and subsequent reactions of silyl (B83357) ethers like this compound more sustainable.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry is emerging as a powerful tool for the synthesis of organic compounds, offering precise control over reaction parameters and enhanced safety, particularly when dealing with hazardous intermediates. researchgate.netuc.pt This technology's modular nature facilitates multi-step syntheses in a continuous fashion, which can significantly improve reproducibility and scalability compared to traditional batch processes. researchgate.netflinders.edu.au For the synthesis of compounds like this compound and its derivatives, flow chemistry can enable the safe handling of reactive intermediates and allow for rapid optimization of reaction conditions. The ability to perform sequential transformations in a closed system minimizes handling and potential exposure to hazardous materials, making it an attractive approach for industrial-scale production. flinders.edu.au
Photoredox and Electrocatalysis in Aryl Halide Functionalization
Photoredox and electrocatalysis are revolutionizing the functionalization of aryl halides, a class of compounds to which this compound belongs. These techniques utilize light energy or electricity, respectively, to drive chemical reactions, often under mild conditions. sigmaaldrich.comscispace.com
Visible-light photoredox catalysis, in particular, has proven effective for a variety of synthetic transformations. nih.govscispace.comresearchgate.net It can facilitate single-electron transfer (SET) processes, opening up new pathways for bond formation that are often difficult to achieve with traditional methods. sigmaaldrich.com For instance, photoredox catalysis can be used to generate radical intermediates from aryl halides, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov This approach offers a powerful strategy for the late-stage functionalization of complex molecules containing the this compound motif.
Development of Asymmetric Transformations Incorporating Chiral Silanes or Ligands
A significant frontier in the chemistry of silyl ethers is the development of asymmetric transformations. This involves the use of chiral silanes or chiral ligands in catalytic systems to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a chiral product. While specific examples directly involving this compound are still emerging, the broader field of silicon chemistry has seen progress in this area. The development of enantioselective reactions, such as crossed intramolecular photocycloadditions mediated by a chiral Lewis acid, highlights the potential for achieving high levels of stereocontrol in reactions involving silicon-containing compounds. sigmaaldrich.com Future research will likely focus on designing chiral variants of the triisopropylsilyl group or employing chiral catalysts to effect asymmetric transformations on the this compound scaffold.
Bio-inspired Catalysis for Selective Transformations
Bio-inspired catalysis seeks to mimic the remarkable selectivity and efficiency of enzymes found in nature. This approach often involves the use of metal complexes or small organic molecules that replicate the active sites of enzymes to catalyze specific chemical transformations under mild conditions. While direct applications of bio-inspired catalysis to this compound are not yet widely reported, the principles of this field offer exciting possibilities. For example, developing catalysts that can selectively functionalize a specific position on the aromatic ring of this compound, guided by non-covalent interactions similar to enzyme-substrate binding, would be a significant advancement. This could lead to highly selective and efficient methods for creating complex molecular architectures from this versatile building block.
Q & A
Basic: What is the role of triisopropylsilane (TIS) in deprotection reactions involving (2-bromophenoxy)triisopropylsilane?
Methodological Answer:
Triisopropylsilane (TIS) acts as both a scavenger and a mild reducing agent in acid-mediated deprotection reactions. In peptide synthesis, TIS facilitates the removal of acid-labile protecting groups (e.g., trityl or S-protecting groups) by stabilizing carbocation intermediates through hydride transfer, thereby preventing side reactions . For example, in the cleavage of the trityl group from Fmoc-D-Thr(Trt)-OH, TIS is used in trifluoroacetic acid (TFA)/dichloromethane (DCM) mixtures to achieve selective deprotection .
Key Parameters to Monitor:
- TIS concentration (typically 1–5% v/v in cleavage cocktails).
- Reaction time (30–120 minutes).
- Temperature (room temperature to 40°C).
Basic: What are the critical physical and chemical properties of this compound relevant to experimental handling?
Methodological Answer:
Key properties include:
- Molecular formula : C₁₅H₂₅BrOSi (based on structural analogs in ).
- Boiling point : ~178°C (similar to triisopropylsilane derivatives; see ).
- Density : ~0.7726 g/cm³ (approximated from triisopropylsilane data in ).
- Solubility : Hydrophobic; typically soluble in non-polar solvents (e.g., DCM, THF).
Handling Recommendations: - Store under inert gas (argon/nitrogen) to prevent hydrolysis.
- Use anhydrous conditions for reactions involving nucleophiles (e.g., Grignard reagents).
Advanced: How can researchers optimize TIS concentration for efficient deprotection without over-reduction of sensitive functional groups?
Methodological Answer:
A systematic approach involves:
Dose-Response Analysis : Test TIS concentrations (0.5–10% v/v) in model reactions (e.g., deprotection of trityl groups).
Kinetic Monitoring : Use HPLC or LC-MS to track reaction progress and identify side products (e.g., over-reduction of bromophenoxy moieties).
Thermodynamic Control : Lower reaction temperatures (0–25°C) to minimize undesired hydride transfer to electrophilic sites (e.g., aryl bromides).
Example Data from Literature:
A study comparing scavengers in cysteine deprotection found TIS (5% v/v) provided >90% yield of Acm-protected peptides, outperforming phenol and EDT .
| Scavenger | Yield of Acm-Peptide (%) | Side Products Observed |
|---|---|---|
| TIS (5% v/v) | 92 | None |
| EDT (5% v/v) | 85 | Disulfide formation |
| Phenol (5% v/v) | 78 | Oxidative byproducts |
Advanced: How can contradictions in the literature regarding TIS's role as a scavenger versus a reducing agent be resolved?
Methodological Answer:
Contradictions arise from TIS's dual function:
- Scavenger Role : TIS traps carbocations (e.g., trityl cations) in acidolysis, preventing recombination .
- Reducing Role : Polarized Si–H bonds enable mild hydride donation, reducing electrophilic intermediates (e.g., iodonium ions in SPPS) .
Resolution Strategy: - Mechanistic Probes : Use deuterated TIS (TIS-d₁) to track hydride transfer via NMR or mass spectrometry.
- Control Experiments : Compare reactions with/without TIS under identical conditions to isolate its contributions.
Critical Insight:
TIS’s reducing capacity is solvent-dependent. In non-polar media (e.g., DCM), its scavenging role dominates; in polar aprotic solvents (e.g., DMF), hydride transfer is more pronounced .
Advanced: What methodologies are recommended to study this compound's interactions with transition-metal catalysts in cross-coupling reactions?
Methodological Answer:
Catalyst Screening : Test palladium (Pd₂(dba)₃), nickel (Ni(COD)₂), or copper catalysts for coupling with aryl bromides.
Silane Compatibility Assays : Monitor catalyst poisoning by TIS using:
- Kinetic Profiling : Measure reaction rates via in situ IR or GC.
- X-ray Photoelectron Spectroscopy (XPS) : Detect catalyst surface modifications.
Ligand Optimization : Use bulky ligands (e.g., XPhos) to shield metal centers from TIS-induced deactivation.
Case Study:
In Suzuki-Miyaura couplings, TIS can reduce Pd(II) to Pd(0), altering catalytic cycles. Pre-reduction of Pd(II) precursors with TIS prior to substrate addition improves reproducibility .
Advanced: How can researchers address discrepancies in reported reaction yields when using this compound in solid-phase synthesis?
Methodological Answer:
Discrepancies often stem from:
- Resin Swelling Efficiency : Ensure adequate solvent penetration (e.g., DCM > DMF for polystyrene resins).
- Acid Diffusion Kinetics : Use gradient cleavage protocols (stepwise TFA addition) to improve reproducibility.
- Byproduct Analysis : Employ MALDI-TOF or HRMS to detect truncated sequences caused by incomplete deprotection.
Validation Protocol: - Repeat reactions with internal standards (e.g., ¹³C-labeled analogs).
- Compare batch-to-batch variability using resins from different suppliers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
